![molecular formula C21H21N3OS B2584621 (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(methylthio)phenyl)methanone CAS No. 2034463-77-7](/img/structure/B2584621.png)
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(methylthio)phenyl)methanone
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Description
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C21H21N3OS and its molecular weight is 363.48. The purity is usually 95%.
BenchChem offers high-quality (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(methylthio)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(methylthio)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Merkel Cell Carcinoma (MCC) : A study by Houben et al. demonstrated that this compound inhibits MCPyV T antigen expression in MCC independently of Aurora Kinase A . MCC is a rare and aggressive skin cancer, and targeting MCPyV T antigen could be a promising therapeutic strategy.
- Compound 10a, a derivative of this compound, showed potent inhibitory activity against BRAF V600E, a mutated form of the BRAF gene associated with melanoma and other cancers . In silico docking simulations revealed its tight binding to the BRAF V600E active site.
- Novel compounds containing the 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeleton were evaluated as tubulin polymerization inhibitors. Among them, compound 6q exhibited strong tubulin polymerization inhibition, suggesting potential anticancer activity .
- The compound serves as an important raw material and intermediate in organic synthesis. Researchers use it to create more complex molecules and explore novel chemical reactions .
Cancer Research
BRAF V600E Inhibition
Tubulin Polymerization Inhibition
Organic Synthesis
properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(3-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-23-12-17(11-22-23)20-14-24(13-16-6-3-4-9-19(16)20)21(25)15-7-5-8-18(10-15)26-2/h3-12,20H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNOJQUMDFANEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(3-(methylthio)phenyl)methanone |
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